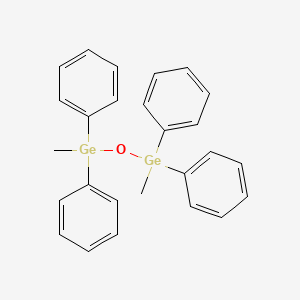
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane is an organogermanium compound characterized by its unique molecular structure, which includes two germanium atoms bonded to phenyl groups and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
GeCl4+4PhMgBr→GePh4+4MgBrCl
GePh4+2MeLi→Me2GePh2+2LiPh
The final step involves the hydrolysis of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Purification steps, including recrystallization and chromatography, are employed to ensure the final product is free from impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield lower oxidation state germanium compounds.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain polymerization reactions.
Biology: The compound’s potential biological activity is being explored, particularly its effects on cellular processes.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism by which 1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its ability to stabilize reactive intermediates makes it useful in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
- 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane
Uniqueness
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane is unique due to the presence of germanium atoms, which impart distinct chemical properties compared to silicon-based analogs
Properties
CAS No. |
134889-91-1 |
|---|---|
Molecular Formula |
C26H26Ge2O |
Molecular Weight |
499.7 g/mol |
IUPAC Name |
methyl-[methyl(diphenyl)germyl]oxy-diphenylgermane |
InChI |
InChI=1S/C26H26Ge2O/c1-27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-28(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChI Key |
HFWVEXAXMLGXNW-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)O[Ge](C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


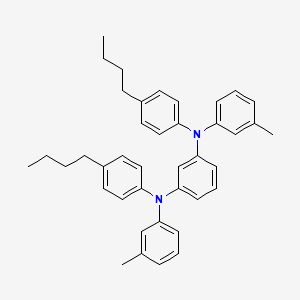

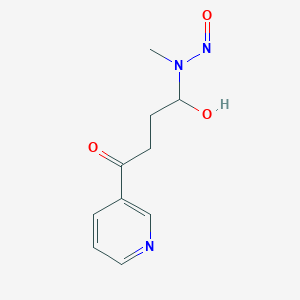
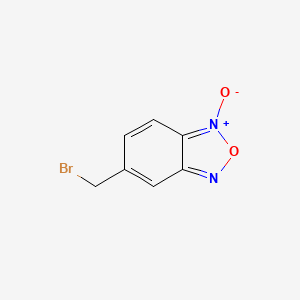

![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
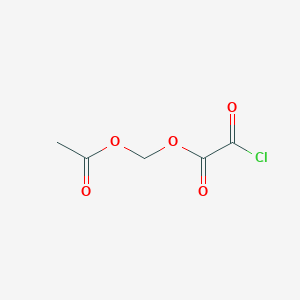
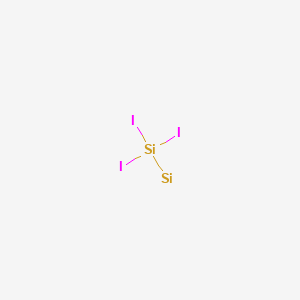
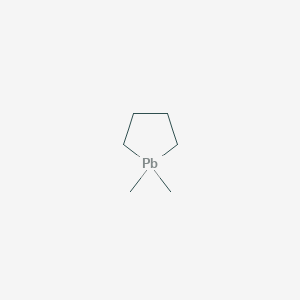
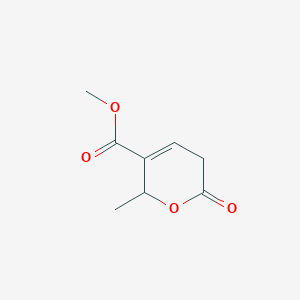
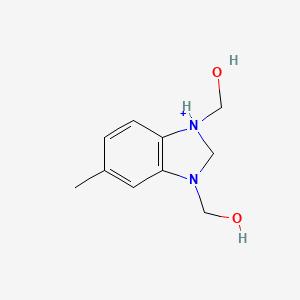
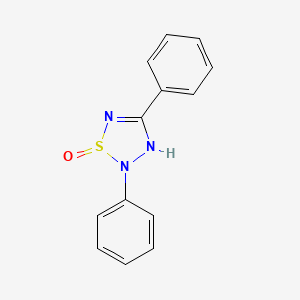
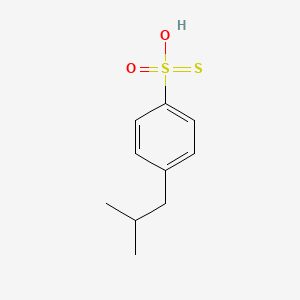
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
